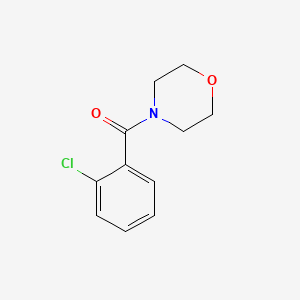

![molecular formula C20H25ClN4O B4949474 N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)

N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea, commonly known as CPPU, is a synthetic cytokinin that has been widely used in plant biotechnology research. CPPU has been shown to promote cell division, delay senescence, enhance fruit set, and increase fruit size in various plant species.

Scientific Research Applications

CPPU has been extensively used in plant biotechnology research for its ability to promote cell division and delay senescence. CPPU has been shown to increase fruit set and fruit size in various plant species such as grape, kiwifruit, apple, and peach. CPPU has also been used in tissue culture to induce shoot proliferation and enhance rooting. In addition, CPPU has been used in the production of seedless fruits, such as watermelon and grape, by promoting parthenocarpy.

Mechanism of Action

CPPU acts as a synthetic cytokinin that mimics the natural cytokinins produced by plants. CPPU promotes cell division by activating the cell cycle and stimulating the expression of genes involved in cell division. CPPU also delays senescence by inhibiting the expression of genes involved in senescence and promoting the expression of genes involved in stress response. CPPU enhances fruit set and fruit size by promoting cell division and elongation in the ovary and fruit.

Biochemical and Physiological Effects:

CPPU has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. CPPU also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. CPPU has been reported to affect the expression of genes involved in various physiological processes such as photosynthesis, respiration, and hormone signaling.

Advantages and Limitations for Lab Experiments

CPPU is a useful tool for plant biotechnology research due to its ability to promote cell division and delay senescence. CPPU can be used to enhance fruit set and fruit size in various plant species, which has practical applications in agriculture. However, CPPU has some limitations for lab experiments. CPPU can be toxic to plants at high concentrations, and its effects on plant growth and development can vary depending on the plant species and developmental stage. CPPU can also interfere with hormone signaling pathways and affect the expression of genes involved in stress response.

Future Directions

CPPU has great potential for further research in plant biotechnology. Future studies could focus on optimizing the application of CPPU to enhance fruit quality and yield in different crops. The molecular mechanisms underlying the effects of CPPU on plant growth and development could be further elucidated by transcriptomic and proteomic analyses. The potential use of CPPU in plant stress tolerance and environmental adaptation could also be explored. Overall, CPPU is a promising tool for plant biotechnology research with many potential applications in agriculture.

Synthesis Methods

CPPU can be synthesized through a series of chemical reactions starting from 4-chlorobenzylamine and phenyl isocyanate. The final product is obtained through purification and recrystallization. The yield of CPPU synthesis is around 50-60%.

Properties

IUPAC Name |

1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKEMYWRHLUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)

![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)

![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)

![2-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4949440.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)

![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)

![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)

![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)

![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)